N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide
Description
Properties
IUPAC Name |
N-[6-[2-(2-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-7-5-6-10-16(14)21-18(25)13-27-19-12-11-17(23-24-19)22-20(26)15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPAIONWTPHTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazinone Core Synthesis via Enaminone Cyclization
The pyridazine nucleus is synthesized through cyclocondensation of enaminones with hydrazine derivatives. For example, enaminone intermediates derived from 4-(N,N-diethylsulfamoyl)phenyl groups undergo reflux with hydrazine hydrate in acetic acid to form 3-aminopyridazin-6(1H)-ones. This method yields the pyridazinone scaffold with a sulfonamide substituent, which can be further functionalized.
Reaction conditions :
Thioether Side Chain Introduction
The thioether linkage at position 6 of the pyridazine ring is introduced via nucleophilic substitution. A mercaptoethyl intermediate (e.g., 2-mercapto-N-(o-tolyl)acetamide) reacts with a halogenated pyridazinone under basic conditions. Patent data highlights analogous reactions using sodium hydride in dimethylformamide (DMF) to facilitate thiolate ion formation, which displaces halides or other leaving groups.
Example protocol :
- Halogenate 3-amino-6-(4-sulfamoylphenyl)pyridazinone at position 6 using PCl₅ or SOCl₂.
- React with 2-mercapto-N-(o-tolyl)acetamide in DMF with NaH (0°C to room temperature, 2–4 hours).
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Critical parameters :
- Excess thiol reagent (1.2–1.5 equivalents) to minimize disulfide formation
- Anhydrous conditions to prevent hydrolysis
Benzamide Group Installation
The benzamide moiety at position 3 of the pyridazine ring is introduced via acyl substitution or coupling reactions. A proven method involves Schotten-Baumann acylation using benzoyl chloride.
Acylation of 3-Aminopyridazinone
- Dissolve 3-amino-6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazine in aqueous NaOH (10%).
- Add benzoyl chloride dropwise under vigorous stirring (0–5°C).
- Acidify with HCl to precipitate the product.
Yield : 70–78%
Purity : >95% (HPLC)
Functionalization of the Thioethyl Side Chain
The o-tolylamino group on the thioethyl side chain is introduced through amidation or ureation . A two-step process is typically employed:
Synthesis of 2-Chloro-N-(o-tolyl)acetamide
- React o-toluidine with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA).
- Stir at room temperature for 2 hours.
Yield : 85–90%
Thiolation and Amidation
- React 2-chloro-N-(o-tolyl)acetamide with thiourea in ethanol under reflux (4 hours) to form 2-mercapto-N-(o-tolyl)acetamide.
- Use this thiol intermediate in the pyridazinone substitution reaction (Section 1.2).
Alternative Pathways and Optimization
One-Pot Multi-Component Reactions
Recent advancements employ one-pot strategies to reduce purification steps. For instance, combining pyridazinone synthesis, thioether formation, and benzoylation in a sequential manner using DMF as a universal solvent.
Advantages :
Catalytic Enhancements
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) has been explored for introducing aromatic groups but remains less efficient for thioether linkages.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
- Melting Point : 255–257°C (uncorrected).
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
- Solvent selection : Replacing DMF with THF improves scalability but reduces yield by 10%.
Chemical Reactions Analysis
N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Heterocyclic Core : The target compound’s pyridazine core is distinct from pyridine or benzene cores in analogs. Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyridine derivatives .
Amino Group: The o-tolyl group provides steric hindrance and lipophilicity, contrasting with electron-withdrawing substituents (e.g., nitro in ID 20, cyano in ID 15) seen in analogs.
Biological Activity
N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has attracted attention in various areas of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 446.5 g/mol
- CAS Number : 872988-35-7
The structure includes a pyridazine ring, a benzamide group, and a thioether linkage, which are critical for its biological activity.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes and receptors. The thioether linkage and the unique substitution pattern may influence its binding affinity and selectivity towards these targets, potentially modulating various biological processes.
Antitumor Activity
Research has indicated that derivatives of benzamide compounds, including this compound, exhibit significant antitumor properties. A study highlighted the synthesis of related compounds that demonstrated multi-target kinase inhibition, which is crucial for cancer treatment .
Table 1: Antitumor Activity Data
| Compound | Target Kinase Inhibition (%) | EC50 (µM) |
|---|---|---|
| This compound | 40% (FAK), 43% (CDKI) | 0.1 ± 0.01 |
β-cell Protective Activity
Another significant aspect of this compound is its protective effect on pancreatic β-cells against endoplasmic reticulum (ER) stress. A related study reported that certain analogs exhibited protective activity against ER stress-induced cell death, with maximal activity observed at concentrations as low as 0.1 µM .
Table 2: β-cell Protection Data
| Compound | Maximal Activity (%) | EC50 (µM) |
|---|---|---|
| WO5m (analog of N-(6...)) | 100% | 0.1 ± 0.01 |
Case Studies and Research Findings
- Study on β-cell Protection : The compound's analogs were tested for their ability to protect INS-1 cells from ER stress induced by tunicamycin (Tm). The results showed that co-treatment with the compound significantly reduced the cleavage of caspase-3 and PARP, markers of apoptosis .
- Antitumor Efficacy : In another study focusing on antitumor activity, various derivatives were screened for their efficacy against multiple cancer cell lines. The results indicated that compounds with structural similarities to N-(6... exhibited enhanced selectivity for tumor cells while minimizing effects on normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
